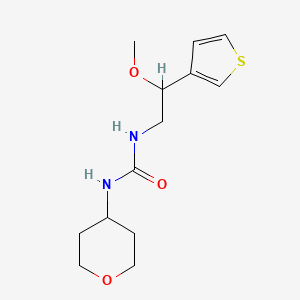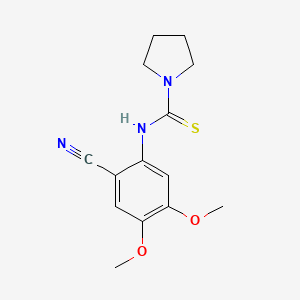
N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide is a chemical compound with the CAS Number: 866040-02-0. It has a molecular weight of 291.37 and a molecular formula of C14H17N3O2S . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H17N3O2S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 291.37 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antimicrobial Activities
Research has shown the utility of N-aryl cyanothioacetamide derivatives, which are closely related to the chemical structure , in the synthesis of heterocyclic compounds. These compounds, through interactions with electrophilic reagents, have been synthesized into various heterocycles like 3-cyano-2(1H)-pyridinethiones and chromene-3-carbothioamides. These synthesized compounds have been evaluated for their antimicrobial and antifungal activities, showcasing potential applications in developing new antimicrobial agents (Salem et al., 2011).
Organometallic Chemistry and Catalysis
The synthesis and structure of novel substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamides have been explored, including their application in forming palladium(II) pincer complexes. These complexes have shown significant stability and potential applications in catalysis, highlighting the role of such compounds in developing new catalytic materials and processes (Lawrence et al., 2015).
Anticancer Research
Compounds structurally related to N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide have been investigated for their anticancer properties. Specifically, N-phenyl-2-pyridinecarbothioamides have been used to synthesize organometallic antitumor agents based on RuII and OsII complexes. These studies have shown that coordination of these ligands leads to highly antiproliferative metallodrugs, offering a new avenue for the development of orally administrable anticancer agents (Meier et al., 2013).
Electrochemical Applications
The electrocatalytic applications of cobalt(II) complexes with pincer ligands, including compounds similar to the one , have been assessed, particularly for the hydrogen evolution reaction. These studies contribute to the understanding of electrocatalysis and the development of efficient catalysts for hydrogen production, emphasizing the versatility of such compounds in energy-related applications (Lawrence et al., 2020).
Antifungal and Antioxidant Activities
Metal complexes of pyrrolidone thiosemicarbazone, which share functional groups with the compound in focus, have demonstrated significant antifungal and antioxidant activities. These findings open up potential applications in developing new antifungal agents and antioxidants, showcasing the biological significance of these compounds (Al-Amiery et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(20)17-5-3-4-6-17/h7-8H,3-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBNWMZPWTWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
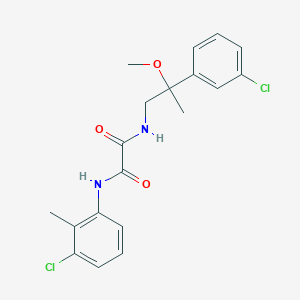
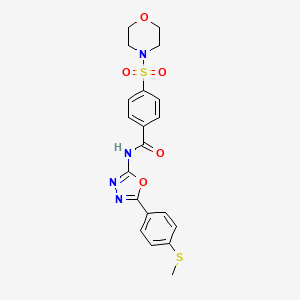
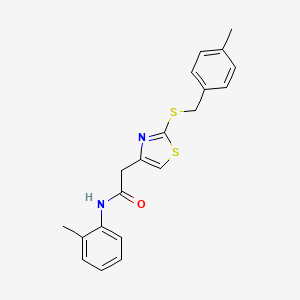

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)
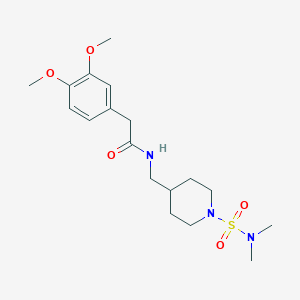


![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
